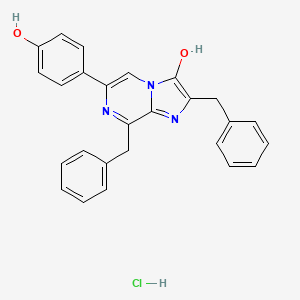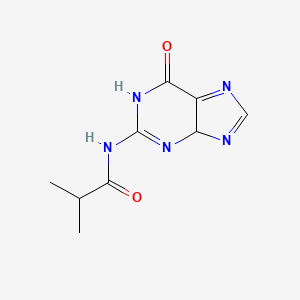![molecular formula C25H37N5 B12367100 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine is a synthetic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring fused with an indole moiety, which is further substituted with a diethylaminomethyl group and an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then functionalized with a diethylaminomethyl group. The pyrimidine ring is introduced through cyclization reactions involving suitable precursors.
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The indole derivative is then alkylated with diethylaminomethyl chloride in the presence of a base such as sodium hydride.
Pyrimidine Ring Formation: The final step involves the cyclization of the functionalized indole with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under reflux conditions in a polar solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminomethyl group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrimidine or indole derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine would depend on its specific biological target. Generally, compounds with pyrimidine and indole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The diethylaminomethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine
- 2-Aminopyrimidine derivatives
Uniqueness
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the indole and pyrimidine rings, along with the diethylaminomethyl group, provides a versatile scaffold for further functionalization and exploration in various research fields.
Propiedades
Fórmula molecular |
C25H37N5 |
|---|---|
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
5-[2-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-23(19-29(5-2)6-3)16-21-15-20(12-13-24(21)30)22-17-27-25(26)28-18-22/h12-13,15-18H,4-11,14,19H2,1-3H3,(H2,26,27,28) |
Clave InChI |
TXNZFTNXFGNVLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(C=C(C=C2)C3=CN=C(N=C3)N)C=C1CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)


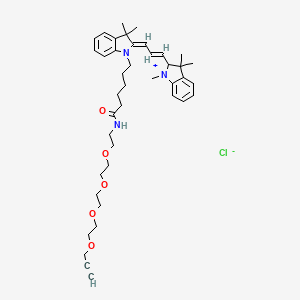
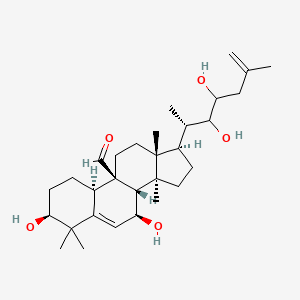
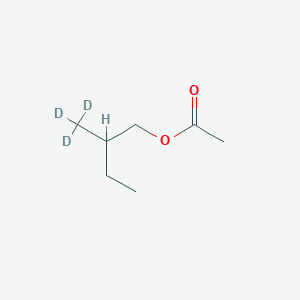
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
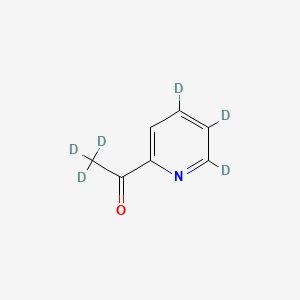
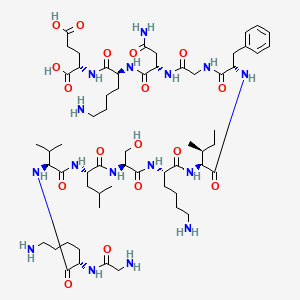
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

